双-(联吡啶)-4/'-甲基-4-羧基联吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Activated ester of ruthenium for acylating amino acid side chain amines; can be used for 1D- or 2D-protein gel staining.

科学研究应用

生物活性分子

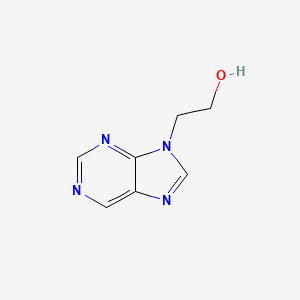

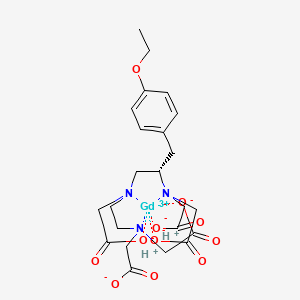

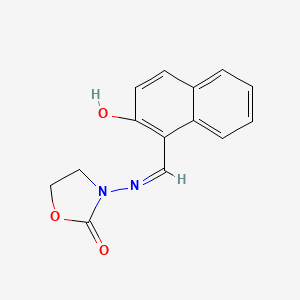

联吡啶及其衍生物,包括“双-(联吡啶)-4/'-甲基-4-羧基联吡啶”,被用作各种应用的基本组成部分,包括生物活性分子 {svg_1}. 这些化合物可以与生物系统相互作用,从而导致各种反应,这些反应可以被利用于治疗或诊断目的 {svg_2}.

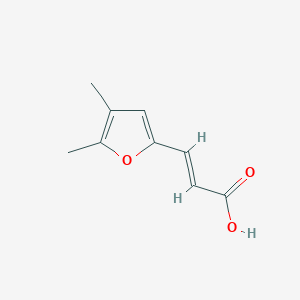

过渡金属催化中的配体

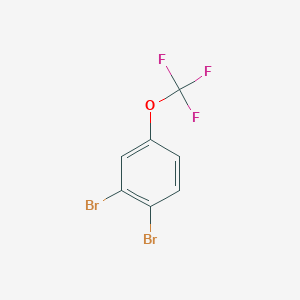

联吡啶衍生物在过渡金属催化中用作配体 {svg_3}. 它们与金属中心强烈配位,可用于提高反应效率 {svg_4}. 这种性质在合成化学领域特别有用,在合成化学领域,催化剂在促进化学反应方面起着至关重要的作用 {svg_5}.

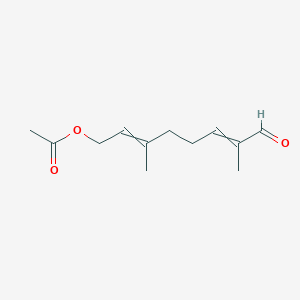

光敏剂

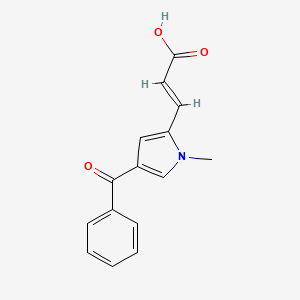

“双-(联吡啶)-4/'-甲基-4-羧基联吡啶”和类似化合物用作光敏剂 {svg_6}. 光敏剂是在吸收光后促进光化学反应的物质。 它们被用于各种领域,包括太阳能转换和光动力疗法 {svg_7}.

紫罗兰染料

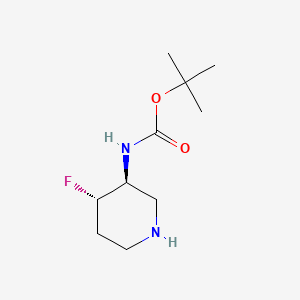

联吡啶衍生物用于合成紫罗兰染料 {svg_8}. 紫罗兰染料是一类化合物,以其电致变色特性而闻名,这意味着它们在施加电场时会改变颜色 {svg_9}. 这使得它们在电子显示器和智能窗户等应用中非常有用 {svg_10}.

超分子结构

联吡啶化合物用于构建超分子结构 {svg_11}. 这些是由多个分子组装而成的巨大复合物,通过非共价键连接在一起 {svg_12}. 超分子结构在纳米技术、材料科学和药物递送等领域有应用 {svg_13}.

基于电化学发光的生物传感器应用

三(联吡啶)钌(II)氯化物 (Ru (bpy)32+) 及其衍生物,包括“双-(联吡啶)-4/'-甲基-4-羧基联吡啶”,自 1972 年以来一直被用作电化学发光 (ECL) 研究中的主要发光体 {svg_14}. 在水性和非水性介质中的灵活溶解度以及化学、光学和理想电化学行为等非凡的内在特性推动研究人员在现代分析科学中使用 Ru (bpy)32+ 及其衍生物作为高活性 ECL 探针 {svg_15}. 基于 Ru (bpy)32+ 的 ECL 平台的新型表面修饰在生物分子的选择性和灵敏检测、DNA 分析、免疫分析检测以及生物体细胞和组织中生物重要分子的成像方面非常有用 {svg_16}.

作用机制

Target of Action

BIS-(BIPYRIDIN)-4/‘-METHYL-4-CARBOXYBIPY, hereafter referred to as the compound, is a complex molecule that can interact with various targetsSimilar compounds, such as lambda-bis (2,2’-bipyridine)imidazole ruthenium (ii), have been found to interact with proteins like azurin .

Mode of Action

It’s known that bipyridine compounds strongly coordinate with metal centers, which can influence their interaction with targets . This coordination can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Bipyridine compounds are known to be involved in various applications, including as ligands in transition-metal catalysis, photosensitizers, and in supramolecular structures . These applications suggest that the compound could influence a range of biochemical pathways, depending on the context of its use.

Result of Action

Similar compounds, such as ruthenium polypyridine complexes, have shown antimicrobial activities against staphylococcus aureus, suggesting potential biological effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the strong coordination of bipyridine compounds with metal centers can decrease catalytic activity and yield in certain reaction systems . Additionally, the structure and stability of the compound can be influenced by the presence of other molecules in its environment .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY' involves the reaction of 4-carboxy-4'-methylbiphenyl with 2,2'-bipyridine in the presence of a coupling agent to form the intermediate product, which is then reacted with 4-bromo-2,2'-bipyridine to yield the final product.", "Starting Materials": [ "4-carboxy-4'-methylbiphenyl", "2,2'-bipyridine", "coupling agent", "4-bromo-2,2'-bipyridine" ], "Reaction": [ "Step 1: Dissolve 4-carboxy-4'-methylbiphenyl and 2,2'-bipyridine in a suitable solvent.", "Step 2: Add a coupling agent to the reaction mixture and stir for a specific time period.", "Step 3: Isolate the intermediate product by filtration or other suitable methods.", "Step 4: Dissolve the intermediate product in a suitable solvent.", "Step 5: Add 4-bromo-2,2'-bipyridine to the reaction mixture and stir for a specific time period.", "Step 6: Isolate the final product by filtration or other suitable methods.", "Step 7: Purify the final product by recrystallization or other suitable methods." ] } | |

CAS 编号 |

136724-73-7 |

分子式 |

C16H13N3O4.2C10H8N2.Ru |

分子量 |

724.74 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]-1-oxidopiperidin-1-ium-1-yl]butan-1-ol](/img/structure/B1148225.png)